Haplophyllidine

Overview

Description

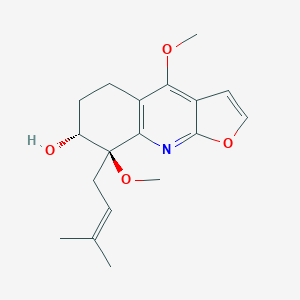

Haplophyllidine is a naturally occurring alkaloid isolated from the seeds of the plant Haplophyllum perforatum. It belongs to the class of furoquinoline alkaloids and has the molecular formula C16H16NO3. The compound is known for its complex structure, which includes a tetrahydrofuroquinoline core with various functional groups, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Haplophyllidine can be synthesized through several methods, including bromination and nitration reactions. One common synthetic route involves the bromination of the furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide. This reaction is accompanied by intramolecular cyclization, forming new compounds with additional penta-, hexa-, and spirocyclic rings . Another method involves the action of nitrating mixtures and mineral acids on this compound, leading to the formation of various nitrated derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure alkaloid .

Chemical Reactions Analysis

Types of Reactions: Haplophyllidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions, such as bromination and nitration, are common for this compound

Common Reagents and Conditions:

Bromination: Molecular bromine or N-bromosuccinimide in chloroform or dimethylformamide.

Nitration: Nitrating mixtures of nitric acid and sulfuric acid at elevated temperatures

Major Products Formed:

Brominated Derivatives: Formation of cyclic products with additional rings.

Nitrated Derivatives: Formation of compounds such as 7-methoxy-3,3-dimethyl-9-nitro-2,3-dihydro-1H-furo[2,3-b]pyrano[2,3-h]quinoline.

Scientific Research Applications

Haplophyllidine has several scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of furoquinoline alkaloids.

Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its cytotoxic properties and potential use in cancer treatment.

Mechanism of Action

The mechanism of action of haplophyllidine involves its interaction with various molecular targets and pathways. The compound is known to undergo intramolecular cyclization and elimination reactions, leading to the formation of bioactive derivatives. These derivatives can interact with cellular targets, exerting effects such as antimicrobial and cytotoxic activities .

Comparison with Similar Compounds

Haplophyllidine is unique among furoquinoline alkaloids due to its specific structural features and reactivity. Similar compounds include:

Evoxine: A furoquinoline alkaloid with antimicrobial properties.

Dictamnine: Known for its cytotoxic and antimicrobial activities.

This compound stands out due to its unique reactivity and the formation of complex cyclic derivatives during chemical reactions .

Biological Activity

Haplophyllidine is a pyridine alkaloid primarily isolated from the plant species Haplophyllum tuberculatum, belonging to the Rutaceae family. This compound has garnered attention due to its diverse biological activities, including antiarrhythmic, cytotoxic, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

This compound is characterized by its complex structure, which is typical of many alkaloids. It has been shown to exhibit a range of pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

1. Antiarrhythmic Activity

This compound is recognized for its antiarrhythmic properties. It acts similarly to other antiarrhythmic agents like quinidine and procainamide. Research indicates that this compound can stabilize cardiac membranes and reduce abnormal heart rhythms.

- Mechanism of Action : this compound inhibits sodium channels and modulates calcium influx in cardiac tissues, which helps restore normal rhythm.

2. Cytotoxic Effects

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Cell Lines Tested : The compound has been tested against breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cell lines.

- IC50 Values : The IC50 values for these cell lines range from 10 µM to 30 µM, indicating moderate potency in inhibiting cell proliferation.

3. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against several pathogens.

- Pathogens Tested : It was effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the organism.

4. Antioxidant Properties

Research indicates that this compound possesses antioxidant activities, which can protect cells from oxidative stress.

- DPPH Assay : In DPPH radical scavenging assays, this compound demonstrated an IC50 value of approximately 25 µg/mL.

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Antiarrhythmic Studies : In vitro studies have shown that this compound effectively reduces arrhythmias induced by aconitine in isolated cardiac preparations.

- Cytotoxicity Assessment : A study published in the Journal of Research in Pharmacy evaluated the cytotoxic effects of various alkaloids from Haplophyllum species, highlighting this compound's potential as an anticancer agent.

- Antimicrobial Efficacy : A comprehensive review identified this compound's effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections.

Properties

IUPAC Name |

(7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZIQNGNLJSLHV-KDOFPFPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@]1([C@@H](CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332002 | |

| Record name | Haplophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18063-21-3 | |

| Record name | Haplophyllidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haplophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.